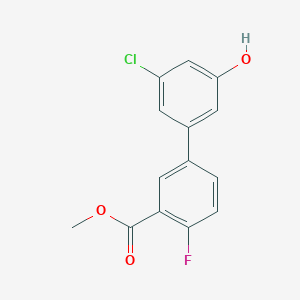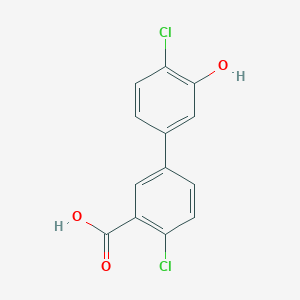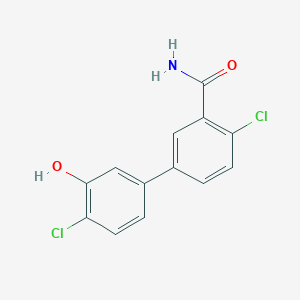
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% (4-CPCCP) is a chemical compound that is widely used in scientific research. It has been studied for its potential applications in a variety of areas, such as drug development, food science, and environmental science.
作用機序
The exact mechanism by which 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% exerts its biological effects is not yet fully understood. However, it is thought that it acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it is believed to interfere with the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to inhibit the growth of certain types of bacteria and fungi. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for extended periods of time without significant degradation. In addition, it is relatively non-toxic and has a low potential for causing adverse effects. However, it is important to note that 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% can be toxic at high concentrations, and it is important to use appropriate safety precautions when working with this compound.
将来の方向性
There are a number of potential future directions for research on 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%. One potential area of research is the development of new and improved synthesis methods for the compound. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential applications in various areas of science. Finally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% and to identify potential therapeutic uses for the compound.
合成法
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% is typically synthesized through the reaction of 4-chlorophenol with 3-chloro-4-hydroxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of a dimer, which is then hydrolyzed to yield 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%. An alternative method involves the reaction of 4-chlorophenol with 3-chloro-4-hydroxybenzoyl chloride in the presence of a base catalyst, such as pyridine. This reaction yields the desired product in good yield.
科学的研究の応用
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% is used in a variety of scientific research applications. It has been studied as a potential drug candidate for the treatment of certain types of cancer. It has also been studied as an antimicrobial agent in food science and as an environmental pollutant detector in environmental science.
特性
IUPAC Name |
2-chloro-5-(3-chloro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDRWUIJQEGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686143 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261888-47-4 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)


